molecular formula C19H22ClN3O B2550541 N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide CAS No. 1436185-13-5

N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide

Cat. No. B2550541
CAS RN: 1436185-13-5
M. Wt: 343.86
InChI Key: FLVYHXOOYNCOTP-UHFFFAOYSA-N
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Description

N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide, also known as BTCP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyridine family and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide acts as a dopamine transporter blocker, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a range of biochemical and physiological effects. The exact mechanism of action of N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide is not fully understood, but it is believed to involve the binding of the compound to the dopamine transporter protein.
Biochemical and Physiological Effects
N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide has been shown to have a range of biochemical and physiological effects. These include its ability to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to increase the release of dopamine in the brain, which can lead to a range of behavioral effects. In addition, N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively studied, making it a well-characterized compound. However, there are also some limitations to its use. For example, its effects can be highly dose-dependent, making it difficult to interpret results. In addition, its use in animal models may not fully reflect its effects in humans.

Future Directions

There are several potential future directions for research on N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide. One area of interest is its potential use in the treatment of pain. Its analgesic effects make it a promising candidate for the development of new pain medications. Another area of interest is its potential use in the treatment of addiction and other psychiatric disorders. Its ability to modulate dopamine neurotransmission could make it a useful tool for understanding the neurobiology of these disorders and developing new treatments. Finally, further research is needed to fully understand the mechanism of action of N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide and its effects on the brain and behavior.

Synthesis Methods

The synthesis of N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide involves the reaction of 2-chloro-4-methylpyridine with N-benzyl-3-pyrrolidinemethanamine in the presence of a catalyst. The resulting product is then treated with methyl chloroformate to yield N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including its ability to modulate dopamine neurotransmission. This makes it a useful tool for studying the neurobiology of addiction and other psychiatric disorders.

properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-22(19(24)17-7-9-21-18(20)11-17)12-16-8-10-23(14-16)13-15-5-3-2-4-6-15/h2-7,9,11,16H,8,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVYHXOOYNCOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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